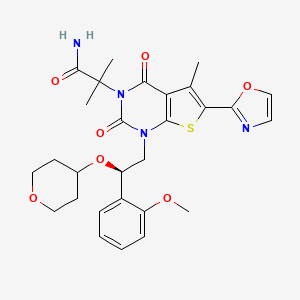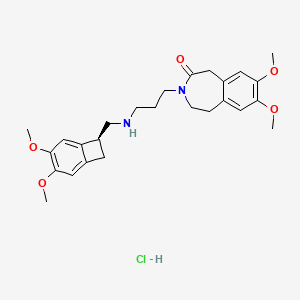
NIBR189
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
NIBR189 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the EBI2 receptor and its role in various chemical pathways.
Biology: Helps in understanding the migration of immune cells and the role of EBI2 in immune response.
Medicine: Investigated for its potential in treating autoimmune diseases and other conditions related to EBI2 signaling.
Industry: Used in the development of new therapeutic agents targeting the EBI2 receptor
Wirkmechanismus
Target of Action
The primary target of (E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one, also known as NIBR189, is EBI2 (Epstein-Barr virus-induced gene 2). EBI2 is a G protein-coupled receptor that is expressed in peripheral blood mononuclear cells . It plays a crucial role in the positioning of B cells in lymphoid tissue and launching T cell-dependent antibody responses .
Mode of Action
This compound acts as an antagonist to EBI2. It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . This inhibition blocks the migration of U937 cells and oxysterol-dependent activation .
Biochemical Pathways
The EBI2 signaling pathway is sensitive to immune challenges such as lipopolysaccharide (LPS) treatment . Both influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection upregulate the enzymes cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily member B1 (CYP7B1) in the lung, resulting in local production of the oxidized cholesterols 25-hydroxycholesterol (25-OHC) and 7α,25-dihydroxycholesterol (7α,25-OHC) .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties and oral availability in mice. It has a clearance rate (CL) of 16 μL/min/mg, a half-life (t1/2) of 1.1 hours, a steady-state volume of distribution (Vss) of 1.4 L/kg, an area under the curve (AUC) of 2435 nmol·h/L, a maximum concentration (Cmax) of 835 nmol/L, a time to reach maximum concentration (tmax) of 1 hour, and a bioavailability (F) of 49% .
Result of Action
The action of this compound results in the reduction of macrophage infiltration and inflammatory cytokine production in the lungs of IAV- or SARS-CoV-2-infected mice . This leads to a significant attenuation of the severity of SARS-CoV-2 infection and viral loads .
Action Environment
Environmental factors such as immune challenges can influence the action of this compound. For instance, lipopolysaccharide (LPS) treatment of mouse astrocytes alters the mRNA levels of EBI2 and oxysterols, suggesting that the EBI2 signaling pathway, and by extension the action of this compound, is sensitive to LPS-mediated immune challenge .
Biochemische Analyse
Biochemical Properties
NIBR189 interacts with the EBI2 receptor, a G protein-coupled receptor activated by oxysterols . It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . The interaction between this compound and EBI2 plays a crucial role in the regulation of immune cell localization in secondary lymphoid organs .
Cellular Effects
This compound has been shown to block the migration of U937 cells, a human leukemic monocyte lymphoma cell line . It also blocks oxysterol-dependent activation, suggesting a role in modulating immune responses . The effects of this compound on cellular processes are largely due to its interaction with the EBI2 receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the EBI2 receptor and inhibiting its activation . This inhibition disrupts the normal functioning of the EBI2 receptor, which is involved in immune cell localization and the launching of T cell-dependent antibody responses .
Temporal Effects in Laboratory Settings
It has been shown to have good pharmacokinetic properties and oral availability in mice .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a significant impact on immune cell migration and activation
Metabolic Pathways
Given its interaction with the EBI2 receptor, it is likely involved in pathways related to immune cell localization and function .
Transport and Distribution
Given its role as an EBI2 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
As an EBI2 antagonist, it is likely to be found in areas of the cell where the EBI2 receptor is localized .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NIBR189 umfasst die Reaktion von 4-Brombenzaldehyd mit 4-Methoxybenzoylchlorid in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit Piperazin umgesetzt, um this compound zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Temperaturen im Bereich von Raumtemperatur bis 60 °C .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von über 98 % zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NIBR189 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen, insbesondere am Bromatom, eingehen, um verschiedene substituierte Produkte zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumiodid oder Kaliumcarbonat.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung verwendet, um den EBI2-Rezeptor und seine Rolle in verschiedenen chemischen Signalwegen zu untersuchen.
Biologie: Hilft beim Verständnis der Migration von Immunzellen und der Rolle von EBI2 bei der Immunantwort.
Medizin: Untersucht auf sein Potenzial zur Behandlung von Autoimmunerkrankungen und anderen Erkrankungen im Zusammenhang mit der EBI2-Signalgebung.
Industrie: Wird bei der Entwicklung neuer Therapeutika verwendet, die auf den EBI2-Rezeptor abzielen
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es an den EBI2-Rezeptor bindet und dessen Aktivität hemmt. Diese Hemmung blockiert die Migration von Immunzellen, was für die Immunantwort entscheidend ist. Die Verbindung zielt speziell auf den EBI2-Rezeptor ab und verhindert dessen Interaktion mit endogenen Liganden wie Oxysterolen. Diese Wirkung stört die Signalwege, die an der Migration und Entzündung von Immunzellen beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
NIBR189 ist einzigartig in seiner hohen Affinität und Selektivität für den EBI2-Rezeptor. Ähnliche Verbindungen umfassen:
GSK682753A: Ein weiterer EBI2-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
7α,25-Dihydroxycholesterol: Ein endogener Ligand für EBI2, der als Referenzverbindung in Studien verwendet wird.
NIBR-0213: Eine strukturell verwandte Verbindung mit ähnlichen antagonistischen Eigenschaften
This compound zeichnet sich durch seine potente Hemmwirkung und seine guten pharmakokinetischen Eigenschaften aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-27-19-9-5-17(6-10-19)21(26)24-14-12-23(13-15-24)20(25)11-4-16-2-7-18(22)8-3-16/h2-11H,12-15H2,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHXXBRBGWUOHR-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599432-08-2 | |
| Record name | (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




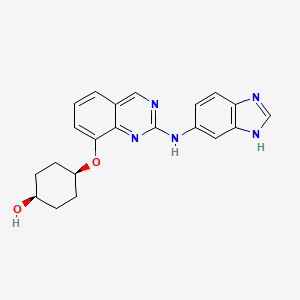
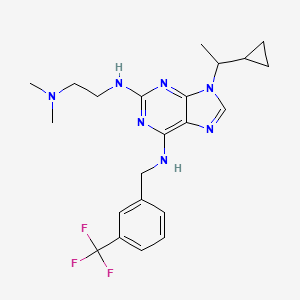
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)
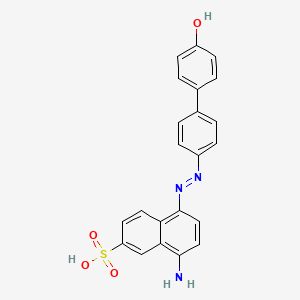
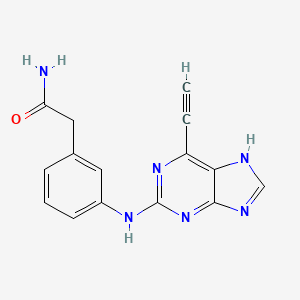
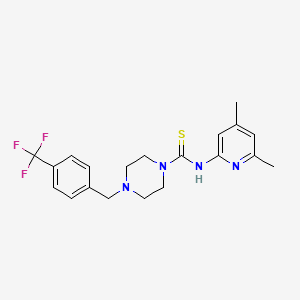
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
